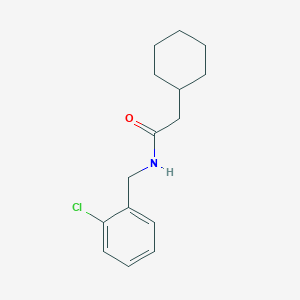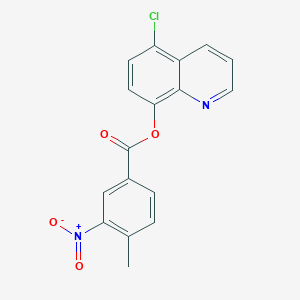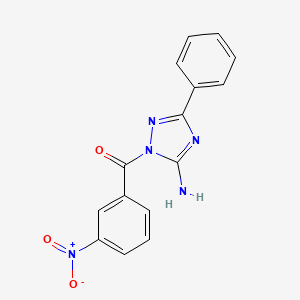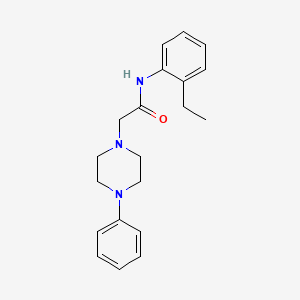![molecular formula C14H12ClN3O2 B5843865 N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPI is a pyridinecarboximidamide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, it has been suggested that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth or inflammation. Further research is needed to fully elucidate the mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide inhibits the growth of cancer cells, reduces inflammation, and induces apoptosis (programmed cell death) in cancer cells. In animal models, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to reduce inflammation and improve survival rates in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one limitation of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide. One direction is to further elucidate its mechanism of action, which will help to design experiments to study its effects. Another direction is to study its potential use as an anti-cancer agent in vivo. Additionally, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide could be studied for its potential use in other fields, such as neurology and immunology.
Méthodes De Synthèse
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been achieved through various methods. One of the most common methods is the reaction of 2-chloro-4-methylbenzoic acid with pyridine-4-carboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a white solid.
Applications De Recherche Scientifique
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-2-3-11(12(15)8-9)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBCERXNUFUXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)


![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)


![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)

![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)


